molecular formula C13H13NO3 B11876484 2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)acetic acid

2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)acetic acid

Cat. No.: B11876484
M. Wt: 231.25 g/mol
InChI Key: QIKWSQNDVYCFEK-UHFFFAOYSA-N
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Description

2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)acetic acid is a quinoline-derived compound featuring a 4-oxoquinoline core substituted with an ethyl group at the 6-position and an acetic acid moiety at the 1-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-(6-ethyl-4-oxoquinolin-1-yl)acetic acid

InChI

InChI=1S/C13H13NO3/c1-2-9-3-4-11-10(7-9)12(15)5-6-14(11)8-13(16)17/h3-7H,2,8H2,1H3,(H,16,17)

InChI Key

QIKWSQNDVYCFEK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=CC2=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Mechanism and Procedure

  • Quinoline Precursor Activation : The starting material, typically a 6-ethyl-4-oxoquinoline derivative, undergoes nucleophilic attack by the acrylic acid derivative.

  • Base-Mediated Deprotonation : Potassium carbonate (K₂CO₃) facilitates deprotonation of the acrylic acid derivative, enhancing its reactivity.

  • Thermal Condensation : Heating at 100°C for 10 hours promotes the formation of a β-keto ester intermediate. Subsequent hydrolysis yields the acetic acid derivative.

Example Protocol :

  • React 6-ethyl-4-oxoquinoline (10 mmol) with ethyl acrylate (40 mmol) in the presence of K₂CO₃ (10 mmol) at 100°C.

  • Hydrolyze the ester intermediate with NaOH (10 mmol) in ethanol/water (1:1) at 25°C for 10 hours.

  • Acidify the mixture with acetic acid, filter, and recrystallize from ethanol.

Key Data :

ParameterValueSource
Reaction Temperature100°C
Hydrolysis Time10 hours
Yield~70–80% (estimated)

Hydrolysis of Ester Precursors

Another route involves hydrolyzing ethyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate to the corresponding acetic acid. This method is efficient for converting esters to carboxylic acids.

Procedure

  • Ester Hydrolysis : Treat ethyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate with NaOH (10 mmol) in ethanol/water (1:1) at reflux.

  • Workup : Acidify the mixture with HCl, extract with ethyl acetate, and recrystallize the product.

Key Reagents and Conditions :

StepReagent/SolventTemperatureTime
HydrolysisNaOH (10% aq.)Reflux3–5 hrs
AcidificationHCl (1M)RT1 hr

Advantages :

  • High regioselectivity due to the electron-withdrawing nature of the quinoline ring.

  • Scalable process with minimal side reactions.

Analytical Validation :

  • ¹H NMR : Peaks at δ 2.63 (t, CH₂CO), 4.42 (t, NCH₂), and 10.12 (br s, COOH) confirm the acetic acid structure.

  • MS : m/z 240.24 (M + Na)⁺ matches the molecular weight of the acid.

Alternative Synthetic Routes

While less common, other methods include:

  • Cyclization Reactions : Annulation of 6-amino-1-ethyl-4-oxoquinoline-3-carboxylic esters with chloral hydrate/hydroxylamine hydrochloride, followed by sulfuric acid treatment.

  • DCC-Mediated Coupling : Activation of carboxylic acids with dicyclohexylcarbodiimide (DCC) for amide bond formation, though this is more relevant for derivatives.

Purification and Characterization

Purification Steps

  • Recrystallization : Ethanol or ethyl acetate/petroleum ether mixtures are used to isolate pure crystals.

  • Chromatography : Column chromatography (petroleum ether/ethyl acetate) may be employed for complex mixtures.

Structural Confirmation

TechniqueObservationsSource
¹H NMR δ 2.63 (CH₂CO), 10.12 (COOH)
¹³C NMR 172.8 ppm (COOH)
MS m/z 240.24 (M + Na)⁺

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
CondensationDirect synthesisRequires high temperatures70–80%
Ester HydrolysisMild conditions, scalabilityDependent on ester purity80–90%
CyclizationNovel tricyclic systemsLow yield, complex workup50–60%

Challenges and Optimization

  • Regioselectivity : Competing reactions at the 2- or 4-positions of the quinoline ring may occur.

  • Catalyst Choice : K₂CO₃ is preferred for mild deprotonation, while stronger bases may degrade the quinoline core.

  • Solvent Selection : Ethanol/water mixtures enhance hydrolysis rates without solvent decomposition .

Chemical Reactions Analysis

Types of Reactions

2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

A study demonstrated that derivatives of quinoline compounds, including 2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)acetic acid, showed potent cytotoxicity against various cancer cell lines. For instance, one derivative exhibited an IC50 value of 1.32 μM against MCF-7 breast cancer cells .

Table 1: Cytotoxicity of Quinoline Derivatives Against MCF-7 Cells

Compound% Cell Growth Inhibition at 100 μMIC50 (μM) ± SD
9e97.51.32 ± 1.9
Doxorubicin96.81.21 ± 0.03

The mechanisms of action may involve inhibition of key enzymes involved in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR), with some derivatives showing inhibition percentages comparable to established drugs like Erlotinib .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent.

Coordination Chemistry

The compound may also serve as a ligand in coordination chemistry, facilitating complex formation with metal ions due to its functional groups. This property opens avenues for applications in catalysis and materials science.

Case Study 1: Anticancer Research

In a study focused on synthesizing various quinoline derivatives, researchers found that certain modifications led to enhanced anticancer activity against MCF-7 cells. The study highlighted the importance of the oxoquinoline structure as a pharmacophoric moiety for anticancer agents .

Case Study 2: Enzyme Inhibition

Another investigation assessed the inhibition of EGFR by quinoline derivatives, revealing that several compounds significantly inhibited enzyme activity at low concentrations, indicating their potential as targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)acetic acid would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound might inhibit enzyme activity, bind to receptor sites, or intercalate into DNA, thereby exerting its effects.

Comparison with Similar Compounds

Structural Variations and Key Substitutions

The following table summarizes structural analogs and their key differences:

Compound Name Substituents on Quinoline Core Molecular Formula Molecular Weight CAS Number Key Features
2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)acetic acid 6-Ethyl, 4-oxo, 1-acetic acid C₁₃H₁₃NO₃ 231.25 (calc) Not provided Ethyl group enhances lipophilicity
2-(6-Chloro-4-oxoquinolin-1(4H)-yl)acetic acid 6-Chloro, 4-oxo, 1-acetic acid C₁₁H₈ClNO₃ 237.64 1092288-66-8 Chlorine improves electrophilicity
(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid 6-Chloro, 2-oxo, 4-phenyl, 3-acetic acid C₁₇H₁₂ClNO₃ 313.74 51505-10-3 Phenyl group increases aromatic interactions
2-(4-Oxoquinolin-1(4H)-yl)acetic acid 4-Oxo, 1-acetic acid C₁₁H₉NO₃ 203.19 56600-94-3 Simplest analog; lacks substituents
2-(4-Oxopyridin-1(4H)-yl)acetic acid Pyridine core, 4-oxo, 1-acetic acid C₇H₇NO₃ 153.14 45965-36-4 Pyridine instead of quinoline

Physicochemical Properties

  • Solubility: The acetic acid group improves aqueous solubility in all analogs, but lipophilic substituents (e.g., ethyl, phenyl) reduce it. For example, the 6-ethyl derivative is less water-soluble than the unsubstituted 2-(4-oxoquinolin-1-yl)acetic acid .
  • Stability: The 4-oxo group in quinoline derivatives contributes to stability under acidic conditions, as seen in analogs like 2-(6-chloro-4-oxoquinolin-1-yl)acetic acid .
  • Reactivity : Chlorine or phenyl substituents (e.g., in CAS 51505-10-3) increase electrophilicity, enabling nucleophilic substitution or cross-coupling reactions for further derivatization .

Biological Activity

2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)acetic acid is a quinoline derivative that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This compound possesses a unique structure characterized by a quinoline core with an ethyl substitution at the 6-position and an acetic acid moiety at the 2-position, which contributes to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{13}N_{1}O_{3}, with a molecular weight of approximately 231.25 g/mol. The compound's structure allows for various chemical reactivities, including nucleophilic substitutions and electrophilic aromatic substitutions, due to the presence of functional groups such as the carboxylic acid and the quinoline moiety.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound also displays significant anticancer activity, particularly against breast cancer cell lines such as MCF-7. Studies have demonstrated that it can induce cytotoxic effects by inhibiting key enzymes involved in cancer cell proliferation and survival. For instance, it has been noted to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy, with IC50 values comparable to established anticancer drugs like Erlotinib .

The biological activity of this compound is thought to stem from its ability to bind to specific enzymes or cellular receptors, thereby modulating their activity. This interaction can lead to alterations in signal transduction pathways, impacting processes such as cell growth, apoptosis, and inflammation .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound, against common pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many other tested compounds, highlighting its potential as a lead candidate for developing new antimicrobial agents.

Study on Anticancer Properties

In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its utility in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaNotable Activities
2-(4-Oxoquinolin-1(4H)-yl)acetic acidC_{12}H_{11}N_{1}O_{3}Antimicrobial, anticancer
8-Methoxy-2-methyl-4-oxoquinolin-1(4H)-yl-acetic acid ethyl esterC_{15}H_{15}N_{1}O_{3}Anticancer properties
2-(6-Ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamideC_{22}H_{22}N_{3}O_{3}Complex structure with diverse biological activities

This table illustrates how this compound stands out due to its unique combination of functional groups and biological activities compared to other similar compounds.

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